Quinoxaline-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-5-thiol is a nitrogen-containing heterocyclic compound with a thiol group attached to the fifth position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-5-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with thiourea under basic conditions to yield this compound. Another method includes the cyclization of o-phenylenediamine with carbon disulfide followed by oxidation to form the desired thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Quinoxaline-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of optoelectronic materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of quinoxaline-5-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The thiol group can disrupt bacterial cell membranes and inhibit essential enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by generating reactive oxygen species and inhibiting key signaling pathways.
Anti-inflammatory Activity: this compound can modulate the production of inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the thiol group.
Quinoxaline-2-thiol: A similar compound with the thiol group attached to the second position.
Quinoxaline-6-thiol: A similar compound with the thiol group attached to the sixth position.
Uniqueness of Quinoxaline-5-thiol: this compound is unique due to the specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique positioning allows for selective interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
quinoxaline-5-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNLQNMRSYBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668620 |
Source
|
Record name | Quinoxaline-5(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760121-40-2 |
Source
|
Record name | Quinoxaline-5(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.